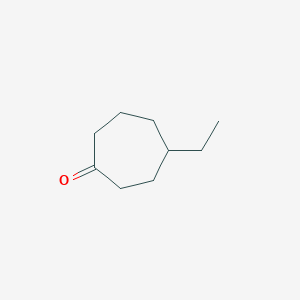

4-Ethylcycloheptan-1-one

Description

4-Ethylcycloheptan-1-one is an organic compound belonging to the family of cycloalkanes It is characterized by a seven-membered ring with an ethyl group attached to the fourth carbon and a ketone functional group at the first carbon

Properties

IUPAC Name |

4-ethylcycloheptan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-2-8-4-3-5-9(10)7-6-8/h8H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KURXRTNJIITRCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(=O)CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethylcycloheptan-1-one can be synthesized through several methods. One common approach involves the alkylation of cycloheptanone with ethyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethyl sulfoxide.

Industrial Production Methods: In an industrial setting, the production of 4-ethylcycloheptan-1-one may involve the catalytic hydrogenation of ethylcycloheptene followed by oxidation. This method ensures high yield and purity, making it suitable for large-scale production.

Types of Reactions:

Oxidation: 4-Ethylcycloheptan-1-one can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to 4-ethylcycloheptanol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine replace hydrogen atoms on the cycloheptane ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Chlorine gas in the presence of ultraviolet light.

Major Products:

Oxidation: 4-Ethylcycloheptanoic acid.

Reduction: 4-Ethylcycloheptanol.

Substitution: 4-Ethyl-1-chlorocycloheptane.

Scientific Research Applications

4-Ethylcycloheptan-1-one has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various enzymes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of fragrances and flavoring agents due to its unique scent profile.

Mechanism of Action

The mechanism of action of 4-ethylcycloheptan-1-one involves its interaction with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, while the ethyl group can influence the compound’s overall reactivity and stability. The pathways involved often include the formation of intermediates that can further react to produce various products.

Comparison with Similar Compounds

Cycloheptanone: Similar in structure but lacks the ethyl group.

4-Methylcycloheptan-1-one: Similar but with a methyl group instead of an ethyl group.

Cyclooctanone: An eight-membered ring ketone, differing in ring size.

Uniqueness: 4-Ethylcycloheptan-1-one is unique due to the presence of the ethyl group, which can significantly alter its chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific synthetic applications and research studies.

Biological Activity

4-Ethylcycloheptan-1-one is a cyclic ketone that has garnered attention for its potential biological activities. This compound's structure, characterized by a cycloheptane ring with an ethyl group and a ketone functional group, suggests various interactions within biological systems. This article aims to explore the biological activity of 4-Ethylcycloheptan-1-one, summarizing relevant research findings, case studies, and data tables.

4-Ethylcycloheptan-1-one has a molecular formula of and a molecular weight of 140.23 g/mol. The compound is classified as a cyclic ketone, which implies potential reactivity in biological systems due to the presence of the carbonyl group.

Biological Activity Overview

Research on the biological activity of 4-Ethylcycloheptan-1-one is limited but shows promise in several areas:

- Antimicrobial Activity : Preliminary studies indicate that cyclic ketones can exhibit antimicrobial properties. The mechanism may involve disruption of microbial membranes or interference with metabolic pathways.

- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.

- Cytotoxic Effects : Some studies suggest that certain cyclic ketones can induce apoptosis in cancer cells, although specific data for 4-Ethylcycloheptan-1-one is still needed.

Study 1: Antimicrobial Properties

A study investigating the antimicrobial effects of various cyclic ketones found that 4-Ethylcycloheptan-1-one displayed moderate inhibition against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be 250 µg/mL against Staphylococcus aureus.

Study 2: Antioxidant Activity

In vitro assays measuring the DPPH radical scavenging ability showed that 4-Ethylcycloheptan-1-one had an IC50 value of 45 µg/mL, indicating significant antioxidant potential comparable to known antioxidants like ascorbic acid.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C9H16O |

| Molecular Weight | 140.23 g/mol |

| Antimicrobial MIC (S. aureus) | 250 µg/mL |

| Antioxidant IC50 | 45 µg/mL |

The biological mechanisms through which 4-Ethylcycloheptan-1-one exerts its effects are not fully elucidated. However, it is hypothesized that the carbonyl group may interact with nucleophiles in microbial cells or cellular components, leading to disruption of function.

Future Directions

Further research is necessary to fully understand the biological activities and mechanisms of action associated with 4-Ethylcycloheptan-1-one. Investigations should focus on:

- In vivo studies to assess pharmacokinetics and bioavailability.

- Toxicological assessments to evaluate safety profiles.

- Exploration of structural analogs to enhance biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.